Hydroxymethyl vs. Carbonitrile: Hydrogen-Bond Donor Capacity and Derivatization Orthogonality
The target compound’s primary alcohol (–CH2OH) contributes one hydrogen-bond donor (HBD) and one acceptor (HBA), whereas the corresponding carbonitrile analogue (CAS 1781196-38-0) contributes zero HBD and one HBA (nitrile nitrogen) . This difference enables orthogonal functionalization: the hydroxymethyl group can be selectively acylated, sulfonylated, or oxidized without perturbing the pyrazole-isopropyl motif, while the carbonitrile requires harsher hydrolysis to reach a carboxylic acid, often with lower regiochemical control . In a cross-study comparable context, pyrano[4,3-c]pyrazol-4-one derivatives with HBD capacity showed 5- to 20-fold improved affinity for carbonic anhydrase IX (Ki range 0.5–50 nM) compared to non-HBD analogues, supporting the pharmacophoric relevance of a hydroxyl handle in this scaffold class [1].
| Evidence Dimension | Hydrogen-bond donor count and synthetic orthogonality |
|---|---|
| Target Compound Data | 1 HBD (hydroxyl); 3 HBA (pyrazole N, ether O, hydroxyl O); reactive toward electrophiles under mild conditions |
| Comparator Or Baseline | 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile: 0 HBD; 3 HBA (nitrile N, pyrazole N, ether O); requires strong acid/base for hydrolysis |
| Quantified Difference | ΔHBD = 1; orthogonal derivatization compatibility (ester/mesylate vs. amide/carboxylate pathways) |
| Conditions | Functional group analysis based on vendor-reported structures; enzyme inhibition context from pyrano[4,3-c]pyrazol-4-one CA IX study (stopped-flow CO2 hydration assay) |
Why This Matters
Procurement of the alcohol over the nitrile preserves the option for late-stage diversification without compromising the core scaffold, a critical consideration in fragment-to-lead campaigns where hydrogen-bond inventory directly influences target engagement.
- [1] Bonardi, A. et al. Structural investigations on coumarins leading to chromeno[4,3-c]pyrazol-4-ones and pyrano[4,3-c]pyrazol-4-ones: New scaffolds for the design of the tumor-associated carbonic anhydrase isoforms IX and XII. Eur. J. Med. Chem. 2018, 146, 47-59. View Source
